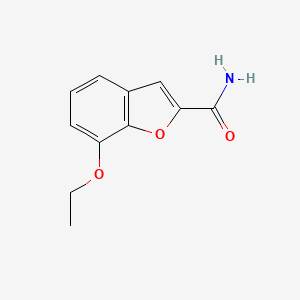

7-Ethoxybenzofuran-2-carboxamide

Descripción

Propiedades

Fórmula molecular |

C11H11NO3 |

|---|---|

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

7-ethoxy-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C11H11NO3/c1-2-14-8-5-3-4-7-6-9(11(12)13)15-10(7)8/h3-6H,2H2,1H3,(H2,12,13) |

Clave InChI |

FCFCEIQVSWFBKP-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N |

SMILES canónico |

CCOC1=CC=CC2=C1OC(=C2)C(=O)N |

Origen del producto |

United States |

An In-depth Technical Guide to 7-Ethoxybenzofuran-2-carboxamide: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 7-Ethoxybenzofuran-2-carboxamide, a member of the pharmacologically significant benzofuran class of heterocyclic compounds. While specific research on this exact molecule is emerging, this document synthesizes established knowledge of the benzofuran-2-carboxamide scaffold to present its core chemical features, a robust synthetic pathway, and its putative biological significance for researchers, scientists, and drug development professionals.

Introduction: The Benzofuran-2-carboxamide Scaffold

Benzofuran and its derivatives are prominent scaffolds in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The benzofuran core is a versatile pharmacophore, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4] The introduction of a carboxamide group at the 2-position of the benzofuran ring often enhances or confers specific biological activities, making the benzofuran-2-carboxamide core a subject of intense investigation in drug discovery.[1][5] This guide focuses on the 7-ethoxy substituted variant, exploring its unique chemical space and therapeutic potential.

Chemical Structure and Physicochemical Properties

The chemical structure of 7-Ethoxybenzofuran-2-carboxamide consists of a central benzofuran ring system, with an ethoxy group (-OCH₂CH₃) at position 7 and a carboxamide group (-CONH₂) at position 2.

Structure:

The physicochemical properties of 7-Ethoxybenzofuran-2-carboxamide can be predicted based on its structure and data from analogous compounds. These properties are crucial for its behavior in biological systems and for the design of experimental protocols.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₁H₁₁NO₃ | - |

| Molecular Weight | 205.21 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Likely a crystalline solid | [6] |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols. | - |

| XlogP (Predicted) | ~2.0-2.5 | [7] |

| Hydrogen Bond Donors | 1 (from the amide N-H) | - |

| Hydrogen Bond Acceptors | 3 (from the furan oxygen, carbonyl oxygen, and ethoxy oxygen) | - |

Synthesis of 7-Ethoxybenzofuran-2-carboxamide

The synthesis of 7-Ethoxybenzofuran-2-carboxamide can be efficiently achieved from its corresponding carboxylic acid precursor, 7-ethoxybenzofuran-2-carboxylic acid.[7][8] The key transformation is a standard amide coupling reaction.

Synthesis of the Precursor: 7-Ethoxybenzofuran-2-carboxylic acid

The precursor, 7-ethoxybenzofuran-2-carboxylic acid, can be synthesized from 2-hydroxy-3-ethoxybenzaldehyde through a multi-step process, which is a common route for creating benzofuran-2-carboxylic acids.[5]

Proposed Experimental Protocol: Amide Formation

This protocol details the conversion of 7-ethoxybenzofuran-2-carboxylic acid to the target carboxamide. The choice of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is based on its high efficiency and mild reaction conditions, which are well-suited for this type of transformation.[9]

Step 1: Activation of the Carboxylic Acid

-

Dissolve 7-ethoxybenzofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable amide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the solution.[9]

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate. The activation is crucial as the carboxylic acid itself is not reactive enough to undergo nucleophilic attack by ammonia.[10]

Step 2: Amination

-

Introduce a source of ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane).

-

Continue to stir the reaction at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 7-Ethoxybenzofuran-2-carboxamide.

Step 4: Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques:

Synthesis Workflow Diagram

Caption: Proposed synthesis of 7-Ethoxybenzofuran-2-carboxamide.

Potential Biological Activities and Mechanism of Action

While direct biological data for 7-Ethoxybenzofuran-2-carboxamide is not yet available, the extensive research on analogous compounds allows for informed hypotheses regarding its potential therapeutic applications.[1]

Anticancer Potential

Benzofuran derivatives are well-documented for their anticancer properties.[1][2] The mechanism of action for some benzofuran-2-carboxamides involves the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[1] The NF-κB transcription factor plays a critical role in inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.

A proposed mechanism is that 7-Ethoxybenzofuran-2-carboxamide could act as an inhibitor of IKK (IκB kinase), a key enzyme in the canonical NF-κB pathway. Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would result in NF-κB being sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.

Signaling Pathway Diagram

Caption: Putative inhibition of the NF-κB signaling pathway.

Other Potential Activities

-

Neuroprotective Effects: Substituted benzofuran-2-carboxamides have shown promise in protecting neurons from excitotoxicity, suggesting potential applications in neurodegenerative diseases.

-

Antioxidant Properties: The benzofuran scaffold is known to possess antioxidant capabilities, which could contribute to its therapeutic effects in a range of diseases.[4]

-

Antimicrobial Activity: Various derivatives of benzofuran-2-carboxylic acid have been reported to have activity against a spectrum of bacteria and fungi.[13]

Conclusion and Future Directions

7-Ethoxybenzofuran-2-carboxamide represents a promising, yet underexplored, molecule within the medicinally significant benzofuran class. Based on the established chemistry and biology of its structural analogs, it is hypothesized to be readily synthesizable and possess potential anticancer, neuroprotective, and antioxidant activities. This technical guide provides a foundational framework for initiating research into this compound. Future studies should focus on its definitive synthesis, characterization, and a thorough in vitro and in vivo evaluation to validate its therapeutic potential.

References

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ethyl 7-methoxybenzofuran-2-carboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. PubChemLite - 7-ethoxybenzofuran-2-carboxylic acid (C11H10O4) [pubchemlite.lcsb.uni.lu]

- 8. 7-ETHOXY-1-BENZOFURAN-2-CARBOXYLIC ACID | CAS 206559-61-7 [matrix-fine-chemicals.com]

- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Ethoxybenzofuran-2-carboxamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This guide focuses on a specific, yet promising derivative: 7-Ethoxybenzofuran-2-carboxamide. While direct research on this exact molecule is limited, this document will provide a comprehensive overview of its core characteristics, a proposed synthetic pathway based on established methodologies for analogous compounds, and an exploration of its potential biological significance, drawing from the wealth of data on closely related benzofuran-2-carboxamides.

Core Molecular Attributes

A foundational understanding of 7-Ethoxybenzofuran-2-carboxamide begins with its fundamental physicochemical properties.

| Property | Value | Source |

| CAS Number | 243446-34-6 | |

| Molecular Formula | C₁₁H₁₁NO₃ | |

| Molecular Weight | 205.21 g/mol | |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 7-Ethoxybenzofuran-2-carboxamide

Caption: Structure of 7-Ethoxybenzofuran-2-carboxamide.

Synthetic Strategy: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 7-Ethoxybenzofuran-2-carboxamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on standard procedures for analogous compounds and should be optimized for the specific substrates.

Step 1: Synthesis of Ethyl 2-(2-formyl-6-ethoxyphenoxy)acetate

-

To a solution of 2-hydroxy-3-ethoxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude intermediate ester, which can be used in the next step without further purification or purified by column chromatography.

Causality: The O-alkylation of the phenolic hydroxyl group of the salicylaldehyde with ethyl bromoacetate is a classic Williamson ether synthesis. Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide that then acts as a nucleophile to displace the bromide from ethyl bromoacetate. Acetone is a suitable polar aprotic solvent for this SN2 reaction.

Step 2: Synthesis of Ethyl 7-ethoxybenzofuran-2-carboxylate

-

Dissolve the crude intermediate ester from Step 1 in absolute ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide (NaOEt).

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography to yield the desired benzofuran ester.

Causality: This step is an intramolecular cyclization, likely proceeding through a Darzens or Perkin-like condensation mechanism. The base abstracts a proton from the α-carbon of the acetate moiety, creating a carbanion that attacks the aldehyde's carbonyl carbon, leading to cyclization and subsequent dehydration to form the furan ring.

Step 3: Synthesis of 7-Ethoxybenzofuran-2-carboxylic acid

-

Dissolve the purified ethyl 7-ethoxybenzofuran-2-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

After the ester has been fully hydrolyzed (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2N HCl) to a pH of ~2-3.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality: This is a standard saponification reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Acidification in the workup protonates the carboxylate to yield the final carboxylic acid.

Step 4: Synthesis of 7-Ethoxybenzofuran-2-carboxamide

-

Suspend the 7-ethoxybenzofuran-2-carboxylic acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

To activate the carboxylic acid, either add thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF) and reflux, or use a peptide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) at room temperature.

-

After activation, cool the reaction mixture (if necessary) and slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution.

-

Stir the reaction at room temperature for several hours until completion.

-

Perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain 7-Ethoxybenzofuran-2-carboxamide.

Causality: The carboxylic acid must first be converted into a more reactive species to undergo amidation. Thionyl chloride converts it to an acyl chloride, while EDC/HOBt forms a highly reactive O-acylisourea intermediate. Both are readily attacked by the nucleophilic ammonia to form the stable amide bond.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 7-Ethoxybenzofuran-2-carboxamide is not yet published, the extensive research on its analogs provides a strong basis for predicting its potential pharmacological profile. The benzofuran-2-carboxamide scaffold is a versatile pharmacophore, and the nature and position of substituents on the benzofuran ring play a crucial role in determining its biological activity.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. The mechanism of action is often multifactorial, but a recurring theme is the inhibition of critical cellular processes in cancer cells.

-

Tubulin Polymerization Inhibition: Certain benzofuran-2-carboxamide derivatives have been shown to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. The presence of an ethoxy group at the 7-position, as seen in the precursor for some anticancer chalcones, suggests that our title compound could possess similar cytotoxic activities.[3]

-

Kinase Inhibition: The benzofuran nucleus is present in inhibitors of various protein kinases that are often dysregulated in cancer. For instance, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation.

-

NF-κB Inhibition: The transcription factor NF-κB is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Benzofuran-2-carboxamide derivatives have been developed as potent inhibitors of NF-κB transcriptional activity, leading to significant anticancer effects in various human cancer cell lines.[4]

Neuroprotective Properties

The benzofuran scaffold is also being explored for its potential in treating neurodegenerative diseases.

-

Antioxidant and Anti-excitotoxic Effects: 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated significant neuroprotective and antioxidant activities.[5] These compounds have been shown to protect primary cultured rat cortical neurons from NMDA-induced excitotoxicity and to scavenge free radicals. The structural similarity of the 7-ethoxy analog suggests it may share these neuroprotective properties.

-

Modulation of Amyloid-β Aggregation: Some benzofuran-2-carboxamide derivatives have been shown to modulate the aggregation of amyloid-beta (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease. This suggests a potential therapeutic avenue for this class of compounds.

Anti-inflammatory and Antimicrobial Activities

The benzofuran core is also associated with anti-inflammatory and antimicrobial properties. Various derivatives have shown activity against a range of bacterial and fungal strains.[1] Additionally, some have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

Future Directions and Conclusion

7-Ethoxybenzofuran-2-carboxamide represents an intriguing yet underexplored molecule within the vast landscape of medicinal chemistry. Based on the robust evidence from its close analogs, it is reasonable to hypothesize that this compound possesses significant biological activity, particularly in the realms of oncology and neuropharmacology.

The proposed synthetic pathway provides a clear and viable route for its preparation, enabling further investigation. Future research should focus on the following:

-

Synthesis and Characterization: The first step will be the successful synthesis and full analytical characterization of 7-Ethoxybenzofuran-2-carboxamide.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for neuroprotective, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: Should promising activity be identified, detailed mechanistic studies will be crucial to elucidate its molecular targets and pathways of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs will help in optimizing the lead compound for improved potency and selectivity.

References

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ScienceDirect. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

-

Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed. [Link]

-

Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. (2017). ResearchGate. [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Medicinal Chemistry Applications of 7-Ethoxybenzofuran Scaffolds

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous therapeutics including amiodarone and vilazodone. Within this class, the 7-ethoxybenzofuran substructure has emerged as a critical pharmacophore, particularly in the development of anticancer agents, antimicrobial compounds, and GPCR pharmacoperones.

This guide analyzes the medicinal chemistry of the 7-ethoxybenzofuran scaffold.[1][2][3][4][5] It details the structural rationale for the 7-ethoxy substitution—specifically its role in modulating lipophilicity and occupying hydrophobic pockets—and provides field-validated synthetic protocols and bioassay methodologies.

Structural Rationale & Pharmacophore Analysis[7]

The "7-Position" Advantage

In the benzofuran ring system, the C7 position offers a unique vector for substitution. Unlike the C2 and C3 positions, which are often involved in primary pharmacophoric interactions (e.g., hydrogen bonding or pi-stacking), the C7 position is frequently utilized to tune physicochemical properties without disrupting the core binding mode.

-

Lipophilic Tuning: The ethoxy group (-OCH₂CH₃) at C7 increases the cLogP of the molecule relative to a hydroxyl or methoxy group. This enhancement often improves passive membrane permeability, a critical factor for intracellular targets like tubulin or nuclear receptors.

-

Metabolic Blocking: Unsubstituted positions on electron-rich aromatic rings are prone to Phase I oxidation. Substitution at C7 blocks this site from direct hydroxylation. While O-dealkylation is a potential metabolic liability, the ethyl group is generally more resistant than longer alkyl chains.

-

Hydrophobic Filling: In several crystal structures (e.g., Estrogen Receptor, Transketolase), the C7 substituent projects into a defined hydrophobic pocket. The ethyl group provides optimal steric bulk—larger than a methyl but flexible enough to avoid steric clash—maximizing van der Waals contacts.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from recent anticancer and antimicrobial studies.

Caption: SAR map highlighting the strategic role of the 7-ethoxy group in modulating bioactivity across different therapeutic classes.

Synthetic Strategies

Reliable access to the 7-ethoxybenzofuran core is a prerequisite for library generation. Two primary routes are recommended based on scalability and regio-control.

Route A: Rap-Stoermer Reaction (Preferred for C2-Acyl derivatives)

This route is highly efficient for generating 2-acylbenzofurans, such as the key intermediate 1-(7-ethoxy-1-benzofuran-2-yl)ethanone .

-

Starting Material: 3-Ethoxy-2-hydroxybenzaldehyde (3-Ethoxysalicylaldehyde).

-

Reagent: Chloroacetone (or substituted phenacyl bromide).

-

Conditions: K₂CO₃, DMF or Acetone, reflux.

-

Mechanism: Base-mediated alkylation of the phenol followed by intramolecular aldol condensation and dehydration.

Route B: Alkylation of 7-Hydroxybenzofurans

If 7-hydroxybenzofuran-2-carboxylic acid is available, direct O-alkylation is a viable path.

-

Starting Material: 7-Hydroxybenzofuran-2-carboxylic acid ethyl ester.

-

Reagent: Ethyl iodide (EtI) or Diethyl sulfate.

-

Conditions: K₂CO₃, Acetone, reflux, 4-6 hours.

-

Yield: Typically >85%.

Case Studies in Medicinal Chemistry

Anticancer Agents: The Chalcone Hybrids

Target: Tubulin Polymerization / Apoptosis Induction Reference: Coskun et al., Eur. J. Med.[6] Chem. (2017).[6][7][8]

A series of chalcones incorporating the 7-ethoxybenzofuran moiety demonstrated potent cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines.

-

Design Logic: The benzofuran ring mimics the A-ring of combretastatin A-4 (a tubulin inhibitor), while the chalcone linker provides the requisite geometry to span the colchicine binding site.

-

Key Finding: The 7-ethoxy derivative showed superior activity compared to the 7-methoxy or unsubstituted analogs, attributed to enhanced hydrophobic interaction within the tubulin binding pocket.

-

Lead Compound: 1-(7-ethoxy-1-benzofuran-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.

GPCR Pharmacoperones: Rescuing Mutant Receptors

Target: Vasopressin 2 Receptor (V2R) Reference: Janovick et al., PLOS One (2013).

Small molecule "pharmacoperones" can permeate cells and bind to misfolded mutant receptors in the Endoplasmic Reticulum (ER), stabilizing them enough to pass quality control and traffic to the cell surface.[9]

-

Discovery: High-Throughput Screening (HTS) identified N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide as a hit.

-

Mechanism: The compound binds to the V2R transmembrane core. The 7-ethoxybenzofuran moiety is crucial for the specific binding affinity required to stabilize the unstable mutant without acting as a potent antagonist at the surface.

Detailed Experimental Protocols

Synthesis of Key Intermediate: 1-(7-Ethoxy-1-benzofuran-2-yl)ethanone

This protocol describes the synthesis of the acetyl-substituted core, a versatile precursor for chalcones and heterocycles.

Reagents:

-

3-Ethoxy-2-hydroxybenzaldehyde (10 mmol)

-

Chloroacetone (12 mmol)

-

Potassium Carbonate (K₂CO₃, 30 mmol)

-

Acetonitrile (ACN) or DMF (30 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-ethoxy-2-hydroxybenzaldehyde (1.66 g, 10 mmol) in 30 mL of dry ACN.

-

Addition: Add anhydrous K₂CO₃ (4.14 g, 30 mmol) followed by chloroacetone (1.11 g, 12 mmol).

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄. Evaporate the solvent.[10] Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation:

-

¹H NMR (400 MHz, CDCl₃): Look for characteristic singlet of acetyl CH₃ (~2.6 ppm), triplet of ethoxy CH₃ (~1.5 ppm), quartet of ethoxy CH₂ (~4.2 ppm), and the C3-H aromatic singlet (~7.5 ppm).

-

Biological Assay: SRB Cytotoxicity Screen

The Sulforhodamine B (SRB) assay is recommended over MTT for benzofuran derivatives to avoid potential interference with mitochondrial reductase enzymes.

Materials:

-

Cell lines (e.g., MCF-7, A549)

-

SRB dye (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA, 10% and 50%)

-

Tris base (10 mM)

Protocol:

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24 hours.

-

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Incubate for 48 hours.

-

Fixation: Fix cells by adding 50 µL of cold 50% TCA (final concentration 10%) and incubate at 4°C for 1 hour.

-

Washing: Wash plates 5 times with tap water and air dry.

-

Staining: Add 100 µL of 0.4% SRB solution and incubate for 30 minutes at room temperature.

-

Solubilization: Wash plates 5 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 200 µL of 10 mM Tris base.

-

Measurement: Read absorbance at 515 nm. Calculate IC₅₀ using non-linear regression (e.g., GraphPad Prism).

Quantitative Data Summary

The table below summarizes the comparative potency of 7-ethoxy derivatives versus other substitutions in the chalcone series (Data derived from Coskun et al.).

| Compound ID | R (C7 Position) | Cell Line | IC₅₀ (µM) | Notes |

| 3a | -H | MCF-7 | >50 | Inactive baseline |

| 3b | -OCH₃ (Methoxy) | MCF-7 | 12.4 | Moderate activity |

| 3c | -OCH₂CH₃ (Ethoxy) | MCF-7 | 3.2 | Lead Candidate |

| 3c | -OCH₂CH₃ (Ethoxy) | A549 | 4.1 | Broad spectrum |

| Ref | Cisplatin | MCF-7 | 5.8 | Positive Control |

Interpretation: The extension from methoxy to ethoxy results in a ~4-fold increase in potency, validating the lipophilic/steric optimization hypothesis.

Future Outlook: PROTACs and Beyond

The 7-ethoxybenzofuran scaffold is ripe for integration into PROTAC (Proteolysis Targeting Chimera) designs.

-

Linker Attachment: The C2 position (via the carboxylic acid or ketone handle) serves as an ideal exit vector for linkers connecting to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

-

Target: Given the scaffold's affinity for tubulin and specific GPCRs, a 7-ethoxybenzofuran-PROTAC could degrade these proteins rather than merely inhibiting them, overcoming resistance mechanisms driven by overexpression.

References

-

Coskun, D., et al. (2017).[8] "Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity." European Journal of Medicinal Chemistry, 136, 212–222.[7]

-

Janovick, J. A., et al. (2013). "Pharmacoperone rescue of vasopressin 2 receptor mutants reveals unexpected constitutive activity and coupling bias." PLOS ONE, 8(6), e65761.

-

Kowalewska, M., et al. (2013).[11] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.[11]

-

Hu, H., et al. (2018).[1] "Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors." Molecules, 23(9), 2120.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. CAS 206559-61-7: 7-Ethoxybenzofuran-2-carboxylic acid [cymitquimica.com]

- 3. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents [patents.google.com]

- 4. sfera.unife.it [sfera.unife.it]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Pharmacoperone rescue of vasopressin 2 receptor mutants reveals unexpected constitutive activity and coupling bias | PLOS One [journals.plos.org]

- 10. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

Technical Guide: SAR Optimization of 7-Alkoxybenzofuran-2-Carboxamides

Topic: Structure-Activity Relationship (SAR) of 7-Alkoxybenzofuran-2-Carboxamides Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Scaffold Advantage

The benzofuran-2-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from G-protein coupled receptors (GPCRs) to intracellular kinases. This guide focuses specifically on 7-alkoxybenzofuran-2-carboxamides , a subclass where the C7-substituent plays a pivotal role in modulating lipophilicity, metabolic stability, and target-specific binding affinity.

Recent data indicates this specific substitution pattern is critical for two distinct therapeutic areas:

-

Neuroprotection: 7-Methoxy derivatives exhibit potent antioxidant activity and protection against NMDA-induced excitotoxicity.[1]

-

Oncology: The scaffold serves as a core for tubulin polymerization inhibitors and VEGFR/angiogenesis modulators, where the 7-alkoxy group often functions as a steric anchor or hydrogen bond acceptor.

Chemical Biology & Target Landscape

To design effective ligands, one must understand the binding modes associated with this scaffold.

Neuroprotective Mechanism (NMDA & ROS)

In neurodegenerative models, 7-alkoxybenzofuran-2-carboxamides function as dual-action agents. The benzofuran core acts as a radical scavenger (antioxidant), while the carboxamide moiety facilitates binding to allosteric sites on the NMDA receptor or downstream effectors, mitigating excitotoxic calcium influx.

Oncological Mechanism (Tubulin & Kinases)

In cancer phenotypes, the 7-alkoxy group mimics the methoxy-substitution patterns found in natural antimitotic agents (e.g., combretastatin A-4). The planar benzofuran system intercalates into the colchicine-binding site of tubulin, disrupting microtubule dynamics.

Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold can be dissected into four distinct regions. The 7-alkoxy position is the defining feature of this analysis.

SAR Visualization: The Optimization Map

Figure 1: SAR Optimization Map for 7-alkoxybenzofuran-2-carboxamides, highlighting the distinct roles of the C7-anchor and N-tail substituents.

Region A: The C7-Alkoxy Anchor

The presence of an alkoxy group at C7 is non-negotiable for specific activities.

-

Electronic Effect: The oxygen atom acts as a weak electron donor, increasing electron density in the benzene ring, which enhances the radical scavenging capability (crucial for antioxidant activity).

-

Steric/Binding Effect: In tubulin binding, the C7-methoxy group occupies a specific hydrophobic pocket. Bulky groups (e.g., benzyloxy) at this position often abolish activity due to steric clash.

-

Metabolic Stability: Unlike a C7-hydroxyl (-OH) group, which is rapidly glucuronidated, the C7-methoxy (-OMe) caps this position, improving oral bioavailability and blood-brain barrier (BBB) penetration.

Region B: The C2-Carboxamide Linker

The amide bond is superior to the ester analog for two reasons:

-

Hydrolytic Stability: Amides resist plasma esterases, prolonging half-life (

). -

Hydrogen Bonding: The amide -NH- serves as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. This motif is essential for anchoring the molecule within the receptor active site (e.g., interacting with backbone carbonyls in kinase hinges).

Region D: The N-Tail (Selectivity Filter)

This region dictates the therapeutic window.

-

For Neuroprotection: Small, lipophilic N-substituents (e.g., substituted phenyls with electron-donating groups) are preferred.

-

For Anticancer Activity: The introduction of N-phenethyl or N-benzyl groups, particularly those bearing para-morpholino or piperidino moieties, significantly enhances cytotoxicity. This "tail" likely extends into the solvent-exposed region of the binding pocket, improving solubility and cellular uptake.

Quantitative Activity Data[4]

The following table summarizes the impact of C7 and N-substitutions on neuroprotective efficacy (measured via NMDA-induced cell death inhibition) and antioxidant capacity.

Table 1: SAR of 7-Methoxybenzofuran-2-carboxamides (Neuroprotective Series)

| Compound ID | R2 (C3-Pos) | R7 (C7-Pos) | N-Substituent (R') | Neuroprotection (% Recovery)* | Antioxidant (DPPH IC50) |

| Lead 1f | -CH3 | -OMe | 4-Isopropylphenyl | 88.4% | 22.1 µM |

| Analog 1a | -H | -OMe | Phenyl | 45.2% | >100 µM |

| Analog 1j | -H | -OMe | 4-Hydroxyphenyl | 76.5% | 12.4 µM |

| Analog 2c | -CH3 | -H | 4-Isopropylphenyl | 12.0% | >200 µM |

| Analog 3b | -CH3 | -OBn | 4-Isopropylphenyl | 30.1% | N.D. |

Note: % Recovery refers to cell viability restoration in rat cortical neurons exposed to 300 µM NMDA. Data adapted from Cho et al. (2015).

Key Insight: The removal of the 7-methoxy group (Analog 2c) results in a complete loss of neuroprotective activity, confirming the critical nature of the 7-alkoxy "anchor."

Experimental Protocol: Synthesis of 7-Methoxybenzofuran-2-Carboxamides

Objective: To synthesize a library of 7-methoxy-N-substituted benzofuran-2-carboxamides with high purity.

Synthetic Workflow

Figure 2: One-pot activation and coupling protocol using 1,1'-Carbonyldiimidazole (CDI).

Detailed Methodology

-

Activation:

-

Charge a flame-dried round-bottom flask with 7-methoxybenzofuran-2-carboxylic acid (1.0 mmol) and anhydrous THF (10 mL).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.2 mmol) in one portion under nitrogen atmosphere.

-

Reflux the mixture for 2 hours. Checkpoint: Evolution of CO2 gas indicates successful formation of the reactive acyl imidazole intermediate.

-

-

Coupling:

-

Cool the reaction mixture slightly (to ~50°C).

-

Add the appropriate amine (1.0 mmol) (e.g., 4-isopropylaniline for Lead 1f).

-

Reflux for an additional 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 2:1).

-

-

Workup & Purification:

-

Remove THF under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (30 mL).

-

Wash Sequence:

-

1N HCl (2 x 10 mL) – Removes unreacted amine.

-

Saturated NaHCO3 (2 x 10 mL) – Removes unreacted acid.

-

Brine (1 x 10 mL).

-

-

Dry over anhydrous MgSO4, filter, and concentrate.

-

Recrystallization: Purify the crude solid using Ethanol/Water or Column Chromatography (Silica gel, Hexane/EtOAc gradient) to yield the final carboxamide.

-

References

-

Cho, S. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics.[2]

-

Farhat, J., et al. (2022).[3][4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.

-

Miao, Y., et al. (2019).[5] Natural source, bioactivity and synthesis of benzofuran derivatives.[3][6][4][7][8][9] RSC Advances.

-

Lavanya, A., et al. (2015).[8] Synthesis and biological evaluation of new benzofuran carboxamide derivatives. King Saud University - Science.

- Flynn, B. L., et al. (2002). One-pot synthesis of benzo[b]furan and indole inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. (Referenced within Cancers review).

Sources

- 1. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biomolther.org [biomolther.org]

7-Ethoxybenzofuran-2-carboxamide: Technical Guide to Neuroprotective Potential

Executive Summary

7-Ethoxybenzofuran-2-carboxamide represents a privileged scaffold in the development of neuroprotective therapeutics. Belonging to the class of benzofuran-2-carboxamides, this compound acts as a multi-target modulator, primarily exhibiting efficacy against NMDA-induced excitotoxicity and oxidative stress . Its structural distinction—the 7-ethoxy substitution—enhances lipophilicity compared to methoxy analogs, theoretically improving Blood-Brain Barrier (BBB) permeability while retaining the core pharmacophore required for allosteric modulation of glutamate receptors and radical scavenging.

This guide provides a technical roadmap for researchers to validate the neuroprotective efficacy of 7-Ethoxybenzofuran-2-carboxamide, detailing mechanisms of action, self-validating experimental protocols, and structure-activity relationships (SAR).

Part 1: Mechanism of Action & Pharmacological Rationale

The Benzofuran-2-carboxamide Pharmacophore

The benzofuran core is bioisosteric with indole, a common moiety in neurotransmitters (e.g., serotonin). The 2-carboxamide functionality provides a hydrogen bond donor/acceptor motif critical for interaction with protein residues in the allosteric sites of the N-methyl-D-aspartate (NMDA) receptor and Acetylcholinesterase (AChE) .

Multi-Target Signaling Pathway

The neuroprotective potential of 7-Ethoxybenzofuran-2-carboxamide is hypothesized to operate via three synergistic pathways:

-

Anti-Excitotoxicity: Allosteric inhibition of the NMDA receptor, preventing massive Ca²⁺ influx and subsequent mitochondrial depolarization.

-

Antioxidant Defense: Direct scavenging of Reactive Oxygen Species (ROS) and upregulation of the Nrf2/ARE pathway , leading to increased expression of Heme Oxygenase-1 (HO-1).

-

Lipid Peroxidation Inhibition: The benzofuran ring stabilizes free radicals, interrupting the propagation of lipid peroxidation in neuronal membranes.

Pathway Visualization

The following diagram illustrates the compound's intervention points within the neurodegenerative cascade.

Caption: Mechanistic intervention of 7-Ethoxybenzofuran-2-carboxamide blocking excitotoxic Ca²⁺ influx and activating Nrf2-mediated antioxidant defense.

Part 2: Experimental Validation Protocols

To establish scientific integrity, the following protocols are designed as self-validating systems . Each includes positive/negative controls to ensure data reliability.

Protocol A: NMDA-Induced Excitotoxicity Assay (Primary Cortical Neurons)

Objective: Quantify the neuroprotective effect of the compound against glutamate-induced cell death.

Reagents:

-

Primary Rat Cortical Neurons (DIV 12-14)

-

Neurobasal Medium (Gibco)

-

NMDA (Sigma)

-

Glycine (Co-agonist)

-

Test Compound: 7-Ethoxybenzofuran-2-carboxamide (dissolved in DMSO)

-

Positive Control: Memantine (10 µM) or MK-801

Workflow:

-

Seeding: Plate neurons at

cells/mL in 96-well plates coated with poly-D-lysine. -

Pre-treatment: Replace media with Mg²⁺-free Locke’s buffer. Incubate cells with Test Compound (0.1, 1, 10, 30 µM) for 15 minutes.

-

Control: Vehicle (0.1% DMSO) only.

-

-

Insult: Add NMDA (300 µM) + Glycine (10 µM) to wells. Incubate for 15 minutes.

-

Recovery: Wash cells and replace with fresh Neurobasal medium containing the Test Compound (post-treatment). Incubate for 24 hours.

-

Readout: Assess cell viability using MTT Assay or LDH Release Assay .

Validation Criteria:

-

NMDA-only wells must show <60% viability relative to untreated control.

-

Memantine (10 µM) must restore viability to >80%.

-

Dose-response curve of the Test Compound should exhibit an

in the low micromolar range (1–10 µM).

Protocol B: Cellular ROS Quantification (DCFDA Assay)

Objective: Determine if neuroprotection is mediated by antioxidant activity.

Reagents:

-

HT-22 Hippocampal Cells or PC12 Cells

-

DCFH-DA (2',7'-Dichlorofluorescin diacetate) - Fluorogenic probe

- (Oxidative stressor)[1]

Workflow:

-

Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in dark.

-

Wash: Remove excess probe with PBS.

-

Treatment: Co-treat cells with Test Compound (10 µM) and

(200 µM). -

Kinetics: Measure fluorescence intensity (Ex/Em: 485/535 nm) every 10 minutes for 1 hour using a microplate reader.

Data Presentation: Normalize fluorescence to total protein content. A reduction in the slope of fluorescence increase indicates ROS scavenging.

Part 3: Structure-Activity Relationship (SAR) & Optimization

The "7-Ethoxy" position is a critical medicinal chemistry optimization over the "7-Methoxy" analogs found in early literature.

| Substituent (R7) | LogP (Calc) | BBB Permeability | Potency (Predicted) | Rationale |

| -H | 1.8 | Moderate | Low | Lacks electron-donating effect for radical stabilization. |

| -OCH₃ (Methoxy) | 2.1 | Good | High | Validated in literature; potent antioxidant. |

| -OCH₂CH₃ (Ethoxy) | 2.5 | Optimal | High | Increased lipophilicity enhances CNS penetration without steric clash. |

| -Cl (Chloro) | 2.8 | High | Moderate | Electron-withdrawing; reduces antioxidant capacity. |

Synthesis Workflow Logic: The synthesis of 7-Ethoxybenzofuran-2-carboxamide typically follows the Rap-Stoermer condensation or O-alkylation of salicylaldehydes.

Caption: Synthetic route from salicylaldehyde precursors to the final carboxamide.

Part 4: References

-

Cho, S. S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.[2][3] National Institutes of Health (NIH).

-

Context: Establishes the baseline neuroprotective activity of 7-methoxy-benzofuran-2-carboxamides against NMDA toxicity.

-

-

Lobo, G., et al. (2020). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds. Frontiers in Pharmacology.

-

Context: Reviews the structural requirements for benzofurans in Alzheimer's disease drug development.

-

-

Hassan, G. S., et al. (2024). Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation.[4] ChemMedChem.[4]

-

Context: Validates the carboxamide linker's role in modulating protein aggregation and neuroprotection.[4]

-

-

BLD Pharm. 7-Ethoxybenzofuran-2-carboxamide Product Data (CAS 243446-34-6).[5]

-

Context: Chemical property verification and commercial availability for research.

-

Sources

- 1. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 243446-34-6|7-Ethoxybenzofuran-2-carboxamide|BLD Pharm [bldpharm.com]

Application Note: A Practical Guide to the ¹H NMR Spectral Analysis of 7-Ethoxybenzofuran-2-carboxamide

Abstract

This application note provides a comprehensive, in-depth guide to the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 7-Ethoxybenzofuran-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. Moving beyond a simple recitation of data, this document elucidates the causal relationships between the molecule's structure and its spectral features. It offers field-proven protocols for sample preparation and data acquisition, a detailed walkthrough of spectral interpretation, and troubleshooting advice. This guide is designed for researchers, chemists, and drug development professionals who require robust methods for the structural characterization of complex organic molecules.

Introduction: The Analytical Imperative for Benzofuran Scaffolds

Benzofuran derivatives represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The precise substitution pattern on the benzofuran core is critical to a compound's function, making unambiguous structural verification an essential step in synthesis and development. 7-Ethoxybenzofuran-2-carboxamide, with its distinct substitution at both the furan and benzene rings, presents an excellent case study for the application of high-resolution ¹H NMR spectroscopy.

¹H NMR is the cornerstone of molecular structure elucidation in organic chemistry.[1] By mapping the chemical environment, connectivity, and population of protons within a molecule, it provides a detailed fingerprint for identity confirmation and purity assessment. This guide will demonstrate how to leverage the key parameters of a ¹H NMR experiment—chemical shift (δ), scalar coupling (J), and signal integration—to perform a complete and confident structural assignment of the title compound.

Foundational Principles of the ¹H NMR Experiment

A successful spectral analysis is built upon a solid understanding of the underlying principles. For 7-Ethoxybenzofuran-2-carboxamide, the key structural features that manifest in the ¹H NMR spectrum are:

-

The Aromatic System: The three protons on the benzene moiety (H-4, H-5, H-6) form a complex spin system influenced by the electron-donating nature of the ether oxygen and the fused furan ring. Their chemical shifts and coupling patterns are diagnostic of the 1,2,3-trisubstitution pattern.

-

The Furan Ring Proton: The lone proton on the furan ring (H-3) is significantly influenced by the adjacent oxygen atom and the electron-withdrawing carboxamide group, resulting in a characteristic downfield chemical shift.

-

The Ethoxy Substituent: This group gives rise to two distinct signals—a quartet and a triplet—whose classic ethyl pattern is unmistakable and provides a clear point of entry for spectral assignment.

-

The Carboxamide Group: The two amide protons (-NH₂) often appear as a broad signal due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange phenomena. Their chemical shift is highly sensitive to solvent, temperature, and concentration.

Experimental Protocol: From Sample to Spectrum

A high-quality spectrum is contingent upon meticulous sample preparation and correct instrument parameterization. This protocol is designed to be a self-validating system, minimizing common sources of error.

Materials and Equipment

-

NMR Tubes: 5 mm high-precision NMR tubes (e.g., Norell® 507-HP or equivalent).

-

Deuterated Solvent: 0.6-0.7 mL of Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Causality: DMSO-d₆ is an excellent choice as it readily dissolves polar carboxamides and shifts the residual water peak away from analyte signals. Its ability to form hydrogen bonds also helps resolve the NH₂ proton signals, which might otherwise be too broad or exchange too rapidly to be observed.

-

-

Internal Standard: Tetramethylsilane (TMS) at 0.03% v/v is often pre-dissolved in the solvent.

-

Glassware: Clean, dry Pasteur pipette and a small sample vial.

-

Filtration: Syringe filter (0.22 µm) or a pipette with a tightly packed glass wool plug.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation Workflow

The following workflow ensures a homogenous sample free from particulates, which can degrade spectral quality.[4]

Caption: Experimental workflow for NMR sample preparation.

Detailed Steps:

-

Weighing: Accurately weigh 5-10 mg of the solid 7-Ethoxybenzofuran-2-carboxamide.

-

Dissolution: Transfer the solid to a small, clean vial and add approximately 0.7 mL of DMSO-d₆. Vortex the vial until the solid is completely dissolved.

-

Rationale: Preparing the sample in a secondary vial ensures complete dissolution before transfer to the confined space of an NMR tube.[3]

-

-

Filtration: Draw the solution into a Pasteur pipette fitted with a small plug of glass wool and filter it directly into the NMR tube.

-

Rationale: The removal of all solid particles is critical. Suspended solids distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[4]

-

-

Final Check: Ensure the sample height in the NMR tube is approximately 5-6 cm, which corresponds to the active volume of the spectrometer's receiver coils. Cap and label the tube clearly.

Data Acquisition Parameters

For a 400 MHz spectrometer, the following parameters serve as an excellent starting point:

-

Experiment: Standard ¹H observe (zg30 pulse program or equivalent).

-

Solvent: DMSO

-

Temperature: 298 K

-

Spectral Width (SW): 20 ppm (approx. 8000 Hz).

-

Acquisition Time (AQ): ~2.0 seconds.

-

Relaxation Delay (D1): 2.0 seconds.

-

Number of Scans (NS): 16.

-

Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation.

Spectral Data Analysis and Interpretation

The analysis involves the systematic assignment of each signal based on its chemical shift, integration, and multiplicity.

Figure 1: Structure of 7-Ethoxybenzofuran-2-carboxamide with proton numbering used for spectral assignment.

Predicted ¹H NMR Data Summary

The following table summarizes the expected signals for 7-Ethoxybenzofuran-2-carboxamide in DMSO-d₆.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-5 | ~7.20 | t | J5,4 ≈ 8.0, J5,6 ≈ 8.0 | 1H | Aromatic Proton |

| H-4 | ~7.05 | d | J4,5 ≈ 8.0 | 1H | Aromatic Proton |

| H-6 | ~7.55 | d | J6,5 ≈ 8.0 | 1H | Aromatic Proton |

| H-3 | ~7.70 | s | - | 1H | Furan Proton |

| -NH₂ | ~7.80, ~8.10 | br s | - | 2H | Amide Protons |

| -OCH₂- | ~4.25 | q | J ≈ 7.0 | 2H | Ethoxy Methylene |

| -CH₃ | ~1.40 | t | J ≈ 7.0 | 3H | Ethoxy Methyl |

Detailed Signal Assignment and Rationale

-

Ethoxy Group (-OCH₂CH₃): This is the most straightforward starting point. The methyl protons (-CH₃ ) appear as a triplet around δ 1.40 ppm due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The methylene protons (-OCH₂- ) appear as a quartet around δ 4.25 ppm, coupled to the three methyl protons (3+1=4). The vicinal coupling constant, ³J, for both signals will be identical, typically around 7.0 Hz.[5] The downfield shift of the methylene group is due to the deshielding effect of the adjacent oxygen atom.[6][7]

-

Aromatic Protons (H-4, H-5, H-6): These three protons form a coupled ABX-like system.

-

H-5: This proton is flanked by H-4 and H-6. It will be split by both neighbors. Assuming the ortho coupling constants are similar (J5,4 ≈ J5,6), the signal will appear as a triplet around δ 7.20 ppm.

-

H-4 and H-6: These protons are ortho to H-5 but meta to each other. Therefore, they will each appear as a doublet, split only by H-5. The ortho coupling constant (³J) in benzene rings is typically 6-10 Hz.[8][9] H-6 is adjacent to the electron-donating ethoxy group's oxygen and H-4 is adjacent to the furan ring fusion; their precise chemical shifts can vary, but H-6 is often further downfield.

-

-

Furan Proton (H-3): This proton is on the electron-deficient furan ring and is deshielded by the adjacent C-2 carboxamide substituent. It is expected to appear as a sharp singlet significantly downfield, around δ 7.70 ppm. Long-range coupling to protons on the benzene ring is possible but often too small to be resolved.

-

Amide Protons (-NH₂): In DMSO-d₆, the two amide protons often become diastereotopic and may appear as two distinct broad singlets due to restricted rotation around the C-N bond and hydrogen bonding with the solvent. Their chemical shifts are variable but are expected in the δ 7.8-8.1 ppm region.

Visualizing Molecular Connectivity

The following diagram illustrates the key through-bond coupling relationships that give rise to the observed splitting patterns.

Caption: Key ³J (three-bond) coupling correlations in the molecule.

Troubleshooting Common Spectral Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad Peaks | 1. Poor magnetic field shimming.2. Sample is too concentrated.3. Presence of paramagnetic impurities. | 1. Re-shim the instrument.2. Dilute the sample.3. Filter the sample through a short plug of celite or silica. |

| Unexpected Peaks | 1. Residual protio-solvent (e.g., H₂O).2. Impurities from synthesis/purification. | 1. Use high-purity deuterated solvent. The water peak in DMSO-d₆ appears around δ 3.33 ppm.2. Correlate unexpected peaks with common lab solvents (e.g., Ethyl Acetate, Dichloromethane).[10] |

| Overlapping Aromatic Signals | 1. Insufficient magnetic field strength.2. Unfortunate coincidence of chemical shifts. | 1. Use a higher field spectrometer (e.g., 600 MHz or greater) to increase signal dispersion.2. Acquire a 2D COSY (Correlation Spectroscopy) experiment to definitively identify which protons are coupled to each other. |

Conclusion

This application note has detailed a robust and reliable methodology for the ¹H NMR analysis of 7-Ethoxybenzofuran-2-carboxamide. By combining a meticulous experimental protocol with a systematic approach to spectral interpretation, researchers can achieve unambiguous structural verification. The principles and techniques outlined herein are not only applicable to the title compound but can also be readily adapted for the broader class of substituted benzofuran derivatives, thereby serving as a valuable resource for professionals in chemical synthesis and drug development.

References

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry, University of Rochester. Retrieved from [Link]

-

MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Widener University. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. cif.iastate.edu [cif.iastate.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Enhancing the Solubility of 7-Ethoxybenzofuran-2-carboxamide in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 7-Ethoxybenzofuran-2-carboxamide and encountering challenges with its dissolution in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to overcome these solubility hurdles effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may be facing in the lab.

Understanding the Molecule: 7-Ethoxybenzofuran-2-carboxamide

7-Ethoxybenzofuran-2-carboxamide belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse pharmacological activities. The core structure, a fusion of a benzene and a furan ring, is inherently hydrophobic. The presence of the ethoxy group (-OCH2CH3) at the 7-position and a carboxamide group (-CONH2) at the 2-position introduces both hydrophobic and hydrophilic characteristics, respectively. While the carboxamide group can participate in hydrogen bonding, the overall molecule is expected to have limited aqueous solubility. DMSO is a common solvent of choice for such molecules due to its powerful polar aprotic nature, capable of disrupting intermolecular forces in the solid state. However, achieving the desired concentration without precipitation can still be challenging.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses the most common problems encountered when trying to dissolve 7-Ethoxybenzofuran-2-carboxamide in DMSO.

Scenario 1: The compound is not dissolving in DMSO at the desired concentration, even with vortexing.

-

Question: I've added the calculated amount of 7-Ethoxybenzofuran-2-carboxamide to my DMSO, vortexed it extensively, but solid particles remain. What should I do next?

-

Answer: This is a common issue when dealing with crystalline organic compounds. The crystal lattice energy of the solid may be too high to be overcome by simple mixing at room temperature. Here is a systematic approach to enhance solubility:

-

Gentle Heating: Cautiously warm the solution in a water bath. An increase in temperature provides the necessary energy to break the crystal lattice forces and enhance the dissolution rate.[1] It is crucial to monitor the temperature and not exceed 40-50°C to avoid potential degradation of the compound.

-

Sonication: If heating is not effective or desirable, sonication is an excellent alternative. A bath sonicator can be used to apply ultrasonic energy to the sample. This process, known as cavitation, creates and collapses microscopic bubbles, generating localized high pressure and temperature gradients that effectively break apart solid agglomerates and increase the surface area for dissolution.[2]

-

Protocol for Sonication:

-

Place your vial containing the compound and DMSO in a bath sonicator.

-

Ensure the water level in the sonicator is adequate to cover the sample portion of the vial.

-

Sonicate for 5-10 minute intervals.

-

After each interval, visually inspect the solution for any remaining solid particles.

-

Repeat as necessary, but avoid prolonged sonication to prevent excessive heating.

-

-

-

Scenario 2: The compound dissolves in DMSO initially, but crashes out of solution upon standing.

-

Question: I managed to get a clear solution of 7-Ethoxybenzofuran-2-carboxamide in DMSO, but after a short period at room temperature, I see crystals forming. Why is this happening?

-

Answer: This indicates that you have created a supersaturated solution. While you were able to dissolve the compound, likely with the aid of heating or sonication, the concentration is above its thermodynamic solubility limit at room temperature. Over time, the excess solute precipitates out to reach a more stable equilibrium.

-

Solutions:

-

Prepare a more dilute stock solution: The most straightforward solution is to prepare a stock at a lower, more stable concentration.

-

Store at an elevated temperature: If your experimental workflow allows, storing the stock solution at a slightly elevated temperature (e.g., 37°C) might maintain its solubility. However, the long-term stability of the compound at this temperature should be verified.

-

Freshly prepare the solution: For compounds with borderline solubility, it is often best practice to prepare the solution fresh before each experiment.

-

-

Scenario 3: The DMSO stock solution is clear, but the compound precipitates when diluted into aqueous media (e.g., cell culture medium, PBS).

-

Question: My 10 mM stock of 7-Ethoxybenzofuran-2-carboxamide in DMSO is perfectly clear. However, when I add it to my cell culture medium to get a final concentration of 10 µM, the medium turns cloudy. How can I prevent this precipitation?

-

Answer: This is a very common and critical issue in biological assays. DMSO is a strong organic solvent, but its ability to keep a hydrophobic compound in solution diminishes significantly when diluted into an aqueous environment.[3] The compound, now exposed to a predominantly aqueous environment where it is poorly soluble, precipitates out.

-

Strategies to Prevent Precipitation:

-

Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the media with vigorous mixing. Then, add this intermediate dilution to the final volume.[3] This gradual change in solvent polarity can help keep the compound in solution.

-

Use of Co-solvents: For particularly challenging compounds, incorporating a co-solvent in your final aqueous solution can be beneficial. Common co-solvents for in vitro studies include:

-

PEG400 (Polyethylene glycol 400)

-

Glycerol

-

Tween 80 It is essential to test the tolerance of your specific cell line to these co-solvents and to always include a vehicle control in your experiments.[4]

-

-

Lower the Stock Concentration: Preparing a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM) means you will be adding a larger volume of the stock to your aqueous media. This can sometimes help, but be mindful of the final DMSO concentration.

-

Maintain Final DMSO Concentration: For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% to avoid cytotoxicity.[4] Always calculate your final DMSO concentration and include a vehicle control with the same DMSO concentration in your experimental design.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of 7-Ethoxybenzofuran-2-carboxamide I can expect to achieve in DMSO?

Q2: Can I use solvents other than DMSO?

A2: Yes, other polar aprotic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could also be effective.[5] For some applications, ethanol may also be a possibility, though its solvating power for this type of molecule is generally lower than DMSO. The choice of solvent will depend on the requirements of your downstream application, especially concerning toxicity in biological systems.

Q3: How should I store my stock solution of 7-Ethoxybenzofuran-2-carboxamide in DMSO?

A3: Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term storage.[4] Before use, thaw the aliquot at room temperature and ensure the compound is fully redissolved by vortexing before making further dilutions.

Q4: Does the purity of DMSO matter?

A4: Absolutely. For biological applications, it is crucial to use high-purity, anhydrous DMSO. Water is a common impurity in DMSO and can significantly reduce the solubility of hydrophobic compounds. Use a fresh, unopened bottle of an appropriate grade (e.g., cell culture or molecular biology grade) and handle it in a way that minimizes moisture absorption from the atmosphere.

Data Summary and Visualization

Table 1: Troubleshooting Summary for Solubility Enhancement

| Issue | Probable Cause | Recommended Solutions |

| Incomplete dissolution in DMSO | High crystal lattice energy | Gentle heating (up to 40-50°C), Sonication |

| Precipitation upon standing | Supersaturated solution | Prepare a more dilute stock, Store at a slightly elevated temperature, Prepare fresh solution |

| Precipitation upon aqueous dilution | Poor aqueous solubility | Stepwise dilution, Use of co-solvents (e.g., PEG400, Tween 80), Lower stock concentration |

Experimental Workflow for Preparing a Soluble Stock Solution

Caption: Workflow for dissolving 7-Ethoxybenzofuran-2-carboxamide in DMSO.

Logical Flow for Troubleshooting Precipitation in Aqueous Media

Caption: Troubleshooting precipitation upon aqueous dilution.

References

-

Mandal, A. (2014). How to dissolve a poorly soluble drug? ResearchGate. Available at: [Link]

-

Ziath. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

-

PubChem. (n.d.). 7-Methoxy-1-benzofuran-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Cheng, H. (2025). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? ResearchGate. Available at: [Link]

-

Kireeva, N., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2729. Available at: [Link]

-

The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Available at: [Link]

-

Noolvi, M. N., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1585. Available at: [Link]

-

Ragaini, F. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

-

Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-21. Available at: [Link]

-

Chemsrc. (n.d.). 7-methoxy-1-benzofuran-2-carboxamide. Chemsrc. Available at: [Link]

-

Gaylord Chemical. (2007). Solubility in DMSO. Scribd. Available at: [Link]

-

Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-8. Available at: [Link]

Sources

Technical Support Center: Purification of 7-Ethoxybenzofuran-2-carboxamide

[1]

Executive Summary & Purity Profiling

You are likely synthesizing 7-Ethoxybenzofuran-2-carboxamide via the amidation of 7-ethoxybenzofuran-2-carboxylic acid (using SOCl₂, oxalyl chloride, or coupling agents like CDI/EDC).[1] The crude product often presents as a beige/brown solid or sticky oil containing three critical impurity classes:[1]

-

Unreacted Starting Material: 7-Ethoxybenzofuran-2-carboxylic acid (Acidic).[1]

-

Coupling Byproducts: Tetramethylurea, EDC-urea, or mineral salts (Neutral/Water-soluble).[1]

-

Regioisomers/Oligomers: (Lipophilic).

The 7-ethoxy substituent increases lipophilicity compared to the parent benzofuran, making the amide less soluble in water but highly soluble in chlorinated solvents.[1] This guide prioritizes chemical workup followed by recrystallization , reserving chromatography as a final resort.[1]

Decision Matrix: Selecting Your Protocol

Before committing to a method, assess your crude material using this logic flow.

Figure 1: Purification workflow decision tree based on physical state and impurity profile.

Protocol A: Chemical Workup (Liquid-Liquid Extraction)

Objective: Remove unreacted 7-ethoxybenzofuran-2-carboxylic acid and water-soluble coupling reagents. Principle: The amide is neutral. The acid impurity (pKa ~3.5) can be deprotonated by weak base (NaHCO₃) to form a water-soluble salt, partitioning it away from the product.[1]

Reagents

-

Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Wash 1: 1M HCl (Removes unreacted amines/catalysts).[1]

-

Wash 2: Saturated NaHCO₃ (Removes carboxylic acid starting material).[1]

-

Drying Agent: Anhydrous Na₂SO₄.

Step-by-Step Procedure

-

Dissolution: Dissolve the crude residue in EtOAc (10 mL per gram of crude). If the product is not fully soluble, add small amounts of DCM.[1]

-

Acid Wash: Wash the organic layer with 1M HCl (2 × 10 mL). Discard aqueous layer.

-

Base Wash (Critical): Wash with Saturated NaHCO₃ (3 × 15 mL).

-

Note: Agitate vigorously to ensure the base contacts the organic-soluble acid impurity.[1]

-

-

Brine Wash: Wash with saturated NaCl (1 × 10 mL) to break emulsions.

-

Dry & Concentrate: Dry over Na₂SO₄, filter, and evaporate.

Validation: Run a TLC. The baseline spot (carboxylic acid) should be gone.

Protocol B: Recrystallization (The "Polishing" Step)[1]

Objective: Remove non-polar impurities and trace colored byproducts. Why this works: Benzofuran carboxamides typically exhibit steep solubility curves in ethanol/water systems—soluble at reflux, insoluble at RT.[1]

Solvent Systems Table

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | 9:1 to 7:3 | High | Best for removing mineral salts and polar tars.[1] |

| EtOAc / Hexane | 1:3 | Medium | Good if the product is very lipophilic. |

| Methanol | 100% | Low | Often too soluble; yield loss is high. |

Procedure

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol (95%) dropwise while heating to reflux (approx. 78°C). Add just enough to dissolve the solid.

-

Optional: If the solution is dark brown, add activated charcoal (10% w/w), reflux for 5 mins, and filter hot through Celite.

-

Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.

-

Add 1-2 drops of Ethanol to clear the turbidity.[1]

-

Allow to cool to room temperature slowly (2-3 hours).

-

Cool to 4°C (fridge) for 1 hour to maximize yield.

-

Filter the white/off-white needles and wash with cold 50% EtOH.[1]

Protocol C: Flash Chromatography (If Recrystallization Fails)

If the compound "oils out" during recrystallization, you must use chromatography.[1]

-

Stationary Phase: Silica Gel (60 Å).[1]

-

Mobile Phase:

-

Loading: Dissolve crude in minimum DCM.

Technical Insight: The 7-ethoxy group is electron-donating, making the amide oxygen slightly more basic/polar than unsubstituted benzofurans.[1] Expect it to tail slightly; adding 1% MeOH can sharpen the peak.

Troubleshooting & FAQ

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing. Why?

Cause: The solution is too concentrated, or the cooling was too rapid. Impurities lower the melting point, causing the product to separate as a liquid before it can organize into a crystal lattice. Fix:

-

Re-heat the mixture until the oil dissolves.

-

Add more solvent (dilute by 10-20%).[1]

-

Seed the solution: Add a tiny crystal of pure product (or scratch the glass) at the cloud point.

-

Cool very slowly (wrap the flask in foil/towel).

Q2: The product is still beige after recrystallization.

Cause: Oxidation products of the benzofuran ring (often quinone-like structures).[1] Fix: Perform a filtration through a short silica plug . Dissolve the solid in DCM, pass it through a 2-inch pad of silica, and wash with 10% EtOAc/DCM.[1] Evaporate and re-crystallize.[1]

Q3: I see a persistent impurity at the baseline of my TLC.